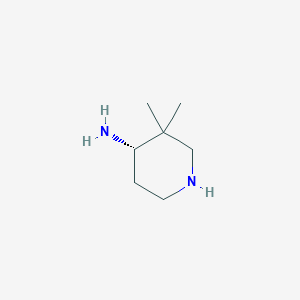![molecular formula C7H10N6 B15238751 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238751.png)
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the rings contributes to the compound’s reactivity and potential for forming hydrogen bonds, which can be crucial for biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The final step involves coupling the two rings through an ethyl linker .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the rings can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups, such as halogens, alkyl, or aryl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The nitrogen atoms in the pyrazole and triazole rings can form hydrogen bonds with amino acid residues in proteins, affecting their function. This compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 1-(2-pyrrolidinoethyl)piperazine
Uniqueness
1-[2-(1H-Pyrazol-1-YL)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both pyrazole and triazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for diverse reactivity and potential for multiple biological activities, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C7H10N6 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6/c8-7-9-6-13(11-7)5-4-12-3-1-2-10-12/h1-3,6H,4-5H2,(H2,8,11) |
Clé InChI |
KTDZWBRIGFBHCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


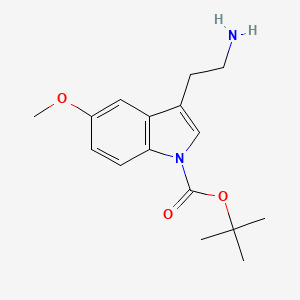
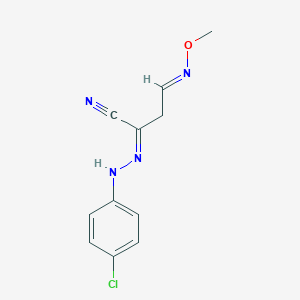
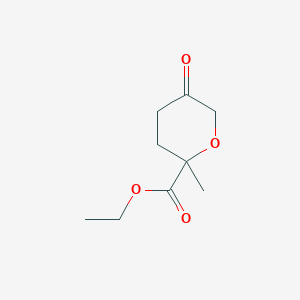
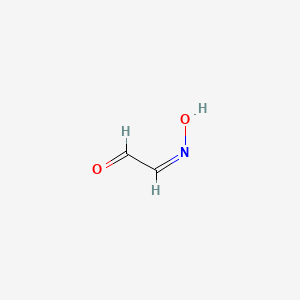
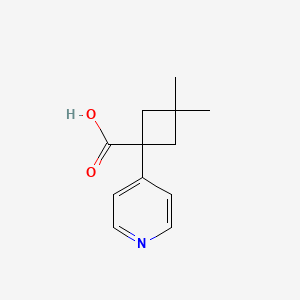
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
![[3-(Oxan-4-yl)oxetan-3-yl]methanol](/img/structure/B15238716.png)
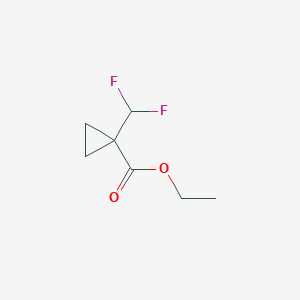

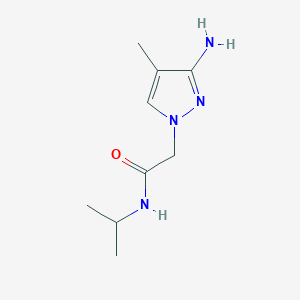
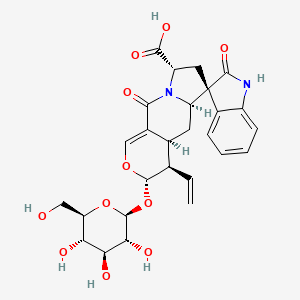
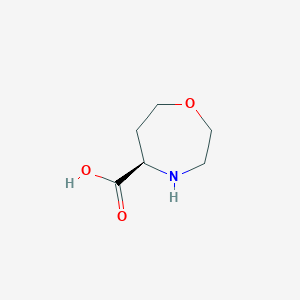
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)
